Piperidine-1-carboximidamide Hydrobromide
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Overview
Description
Piperidine-1-carboximidamide Hydrobromide: is a chemical compound with the molecular formula C₆H₁₃N₃·HBr. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Scientific Research Applications
Piperidine-1-carboximidamide Hydrobromide is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for Piperidine-1-carboximidamide Hydrobromide is not provided, piperidine compounds have been observed to have anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-1-carboximidamide Hydrobromide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-carboximidamide Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-N-oxide, while reduction can produce various piperidine derivatives.
Comparison with Similar Compounds
Piperidine: A basic structure similar to Piperidine-1-carboximidamide Hydrobromide but without the carboximidamide group.
Piperine: An alkaloid found in black pepper, structurally related but with different functional groups.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
piperidine-1-carboximidamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTPMDPAIHTZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380464 |
Source
|
Record name | Piperidine-1-carboximidamide Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332367-56-3 |
Source
|
Record name | Piperidine-1-carboximidamide Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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